Uridine 3'-diphosphate 5'-diphosphate

説明

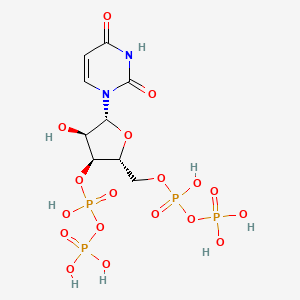

Uridine 3’-diphosphate 5’-diphosphate is a nucleotide diphosphate, which is an ester of pyrophosphoric acid with the nucleoside uridine. This compound consists of the pyrophosphate group, the pentose sugar ribose, and the nucleobase uracil. It plays a crucial role in various biochemical processes, including glycogenesis, where it acts as an important factor in the formation of glycogen from glucose .

準備方法

Synthetic Routes and Reaction Conditions

Uridine 3’-diphosphate 5’-diphosphate can be synthesized through enzymatic and chemical methods. One common method involves the fermentation of uridine, sodium dihydrogen phosphate, glucose, magnesium sulfate, and brewer’s yeast. The fermentation process yields uridine 3’-diphosphate 5’-diphosphate zymotic fluid, which is then subjected to ice block cooling pretreatment, separation, and purification. The final product is obtained through alcohol precipitation crystallization .

Industrial Production Methods

Industrial production of uridine 3’-diphosphate 5’-diphosphate often involves the use of whole-cell catalytic approaches. For example, a cascade synthesis method using whole cells expressing hyperthermophilic enzymes can produce uridine 3’-diphosphate 5’-diphosphate from starch. This method includes a coenzyme regeneration system to meet the NAD+ requirements without the addition of exogenous NAD+ .

化学反応の分析

Types of Reactions

Uridine 3’-diphosphate 5’-diphosphate undergoes various chemical reactions, including:

Oxidation: Conversion of uridine 3’-diphosphate glucose to uridine 3’-diphosphate glucuronic acid using UDP-glucose 6-dehydrogenase.

Reduction: Involves the reduction of UDP-glucose to UDP-xylose using UDP-xylose synthase.

Substitution: Formation of UDP-glucose from glucose 1-phosphate and uridine triphosphate, catalyzed by UDP-glucose pyrophosphorylase

Common Reagents and Conditions

Common reagents used in these reactions include UDP-glucose 6-dehydrogenase, UDP-xylose synthase, and UDP-glucose pyrophosphorylase. Reaction conditions often involve the presence of cofactors such as NAD+ and specific pH and temperature settings to optimize enzyme activity .

Major Products Formed

Major products formed from these reactions include uridine 3’-diphosphate glucuronic acid, uridine 3’-diphosphate xylose, and uridine 3’-diphosphate glucose .

科学的研究の応用

Biochemical Research

Role in Nucleotide Metabolism

- UDP is integral in nucleotide metabolism, facilitating the synthesis and regulation of nucleotides within cells. It acts as a substrate for various enzymatic reactions, including those catalyzed by uridine-cytidine kinases, which phosphorylate nucleosides to their respective monophosphates .

Energy Transfer Mechanisms

- UDP participates in energy transfer processes within cells, contributing to the synthesis of glycogen and other polysaccharides. Its involvement in these pathways is critical for understanding cellular energy dynamics and metabolic regulation .

Pharmaceutical Development

Therapeutic Applications

- UDP is utilized in the development of drugs targeting metabolic disorders. For instance, it has been explored for enhancing drug efficacy and bioavailability by acting as a cofactor in drug formulations .

Case Study: Chronic Obstructive Pulmonary Disease

- Research has indicated that derivatives of UDP can facilitate mucus clearance in patients with chronic obstructive pulmonary disease (COPD). This therapeutic potential highlights UDP's role in respiratory treatments .

Cell Culture Applications

Promoting Cell Growth

- In cell culture systems, UDP is essential for promoting cell growth and differentiation. It is frequently included in culture media to support the development of various cell types used in tissue engineering and regenerative medicine .

In Vitro Studies

- UDP has been employed in studies involving retinal explants to observe its effects on microglial cell behavior during embryonic development, showcasing its utility in neurobiological research .

Genetic Studies

RNA Synthesis and Manipulation

- UDP serves as a substrate for RNA synthesis, making it invaluable in genetic engineering applications. Its ability to participate in the synthesis of RNA molecules allows researchers to manipulate gene expression and study genetic functions .

Diagnostic Tools

- The compound is also used in various diagnostic assays that improve the accuracy of tests related to metabolic and genetic conditions. For example, it aids in quantifying metabolite levels through liquid chromatography-mass spectrometry techniques .

Summary Table of Applications

| Application Area | Description | Example Case Studies/Uses |

|---|---|---|

| Biochemical Research | Role in nucleotide metabolism and energy transfer mechanisms | Studies on nucleotide phosphorylation |

| Pharmaceutical Development | Used in drug formulation targeting metabolic disorders | COPD treatment with UDP derivatives |

| Cell Culture Applications | Essential for promoting cell growth and differentiation | Retinal explant studies on microglial cells |

| Genetic Studies | Aids RNA synthesis and manipulation | Gene expression studies using UDP as a substrate |

| Diagnostic Tools | Utilized in assays for metabolic and genetic condition testing | Liquid chromatography-mass spectrometry for metabolite analysis |

作用機序

Uridine 3’-diphosphate 5’-diphosphate exerts its effects through various molecular targets and pathways. It acts as a substrate for enzymes such as UDP-glucose pyrophosphorylase and UDP-xylose synthase, facilitating the transfer of glucose and xylose moieties to acceptor molecules. This process is crucial for the biosynthesis of glycogen and other polysaccharides. The compound also serves as a ligand for P2Y receptors, promoting chemotaxis and chemokinesis in response to cellular damage .

類似化合物との比較

Similar Compounds

Uridine 5’-diphosphate: Similar in structure but lacks the additional diphosphate group at the 3’ position.

Uridine 5’-triphosphate: Contains an additional phosphate group compared to uridine 3’-diphosphate 5’-diphosphate.

Uridine monophosphate: Contains only one phosphate group and is involved in different biochemical pathways .

Uniqueness

Uridine 3’-diphosphate 5’-diphosphate is unique due to its dual diphosphate groups, which enable it to participate in a wider range of biochemical reactions compared to its monophosphate and triphosphate counterparts. This structural feature allows it to act as a versatile substrate in glycosylation and other enzymatic processes, making it valuable in both research and industrial applications .

特性

IUPAC Name |

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O18P4/c12-5-1-2-11(9(14)10-5)8-6(13)7(27-33(23,24)29-31(18,19)20)4(26-8)3-25-32(21,22)28-30(15,16)17/h1-2,4,6-8,13H,3H2,(H,21,22)(H,23,24)(H,10,12,14)(H2,15,16,17)(H2,18,19,20)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWFJWUGNWJRLL-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O18P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60200569 | |

| Record name | Uridine 3'-diphosphate 5'-diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52591-55-6 | |

| Record name | Uridine 3'-diphosphate 5'-diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052591556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine 3'-diphosphate 5'-diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。